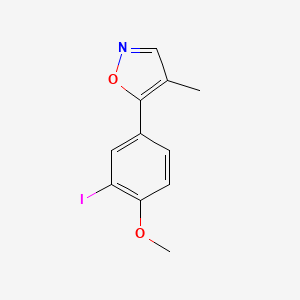

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole

Beschreibung

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is a substituted isoxazole derivative featuring a methoxy group at the 4-position and an iodine atom at the 3-position of the phenyl ring. Isoxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen at adjacent positions, widely studied for their pharmaceutical and agrochemical applications . This compound has been synthesized as a key intermediate in the development of glycogen synthase kinase-3β (GSK-3β) inhibitors, demonstrating high potency, selectivity, and brain exposure in preclinical studies . Its molecular structure includes:

- Isoxazole core: Provides rigidity and electronic properties critical for target binding.

- 4-Methyl group: Enhances lipophilicity and steric effects.

- 3-Iodo-4-methoxyphenyl substituent: The iodine atom contributes to halogen bonding interactions, while the methoxy group modulates electron density and solubility.

Eigenschaften

Molekularformel |

C11H10INO2 |

|---|---|

Molekulargewicht |

315.11 g/mol |

IUPAC-Name |

5-(3-iodo-4-methoxyphenyl)-4-methyl-1,2-oxazole |

InChI |

InChI=1S/C11H10INO2/c1-7-6-13-15-11(7)8-3-4-10(14-2)9(12)5-8/h3-6H,1-2H3 |

InChI-Schlüssel |

ABHZSSQKMYVJSQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(ON=C1)C2=CC(=C(C=C2)OC)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole typically involves the following steps:

Starting Materials: The synthesis begins with 3-iodo-4-methoxybenzaldehyde and acetone.

Formation of Isoxazole Ring: The key step involves the cyclization of the starting materials in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the isoxazole ring.

Reaction Conditions: The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(3-Iod-4-methoxyphenyl)-4-methylisoxazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch nucleophile Substitutionsreaktionen durch andere Gruppen substituiert werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl die spezifischen Bedingungen und Reagenzien für diese Reaktionen weniger dokumentiert sind.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen, wie z. B. Suzuki-Miyaura-Kupplung, teilnehmen, um komplexere Moleküle zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Häufige Reagenzien sind Natriumazid (NaN3) oder Kaliumcyanid (KCN) in polaren aprotischen Lösungsmitteln wie DMF.

Kupplungsreaktionen: Palladiumkatalysatoren (z. B. Pd(PPh3)4) und Basen wie Kaliumcarbonat (K2CO3) werden üblicherweise in Kupplungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So würde beispielsweise eine nucleophile Substitution mit Natriumazid ein Azidderivat ergeben, während Kupplungsreaktionen Biarylverbindungen erzeugen könnten.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-(3-Iod-4-methoxyphenyl)-4-methylisoxazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und so ihre Aktivität verändern und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele werden noch untersucht, aber es wird vermutet, dass die Modulation von Signaltransduktionswegen und die Hemmung spezifischer Enzyme beteiligt sind.

Wirkmechanismus

The mechanism of action of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS 33282-16-5)

- Substituents : Lacks the 3-iodo and 4-methyl groups; instead, it features a carboxylic acid at position 3.

- Key Differences: Reduced lipophilicity due to the polar carboxylic acid group. Dihedral angle between phenyl and isoxazole rings is 42.52°, affecting molecular planarity .

- Applications : Studied for antitumor activity against aurora kinase .

5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole (CAS 325744-41-0)

- Substituents : Chloromethyl group at position 4.

- Key Differences: The chloromethyl group introduces electrophilic reactivity, enabling covalent interactions with biological targets. Higher molecular weight (C₁₁H₁₀ClNO₂) compared to the iodine analogue.

Methyl-Substituted Isoxazoles

4-Methylisoxazole

- Structure : Simplest methyl-substituted isoxazole.

- Key Differences :

- Applications : Primarily used as a model compound for spectroscopic studies .

SU101 (Leflunomide Metabolite)

- Structure : N-[4-(Trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxamide.

- Key Differences: Trifluoromethyl group enhances metabolic stability and bioavailability. Inhibits platelet-derived growth factor (PDGF) receptor signaling with IC₅₀ values in the nanomolar range .

- Comparison : The iodine in 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole may improve blood-brain barrier penetration compared to SU101’s trifluoromethyl group .

Aryl-Substituted Isoxazoles

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic Acid

- Substituents : Carboxylic acid at position 4 and methoxyphenyl at position 3.

- Key Differences :

Ethyl 5-Methyl-3-phenylisoxazole-4-carboxylate

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Halogen Effects : The 3-iodo substituent in 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole enhances target binding via halogen bonds, a feature absent in chloro- or fluoro-analogues .

- Comparative Bioavailability : SU101’s trifluoromethyl group improves metabolic stability, while the iodine analogue’s larger atomic radius may enhance brain penetration .

Biologische Aktivität

5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. Isoxazoles are recognized for their ability to interact with various biomolecules, influencing multiple biochemical pathways.

Biological Activity Overview

1. Anticancer Properties:

Research indicates that 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2. Antimicrobial Effects:

The compound has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness in inhibiting bacterial growth, suggesting potential applications as an antibacterial agent.

The biological activity of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Receptor Interaction: It is hypothesized that the compound interacts with specific receptors or proteins that regulate cell signaling pathways related to growth and survival.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of isoxazole derivatives, including 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole. The results indicated that this compound significantly reduced the viability of human cancer cell lines (IC50 values in the low micromolar range) .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics, although further research is necessary to establish its safety profile and potential side effects.

Future Directions

Ongoing research aims to elucidate the precise molecular mechanisms underlying the biological activity of 5-(3-Iodo-4-methoxyphenyl)-4-methylisoxazole. Future studies will focus on:

- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies: Conducting animal model studies to assess efficacy and safety in a living organism.

- Combination Therapies: Exploring the potential for synergistic effects when combined with other therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.